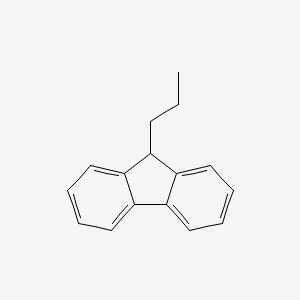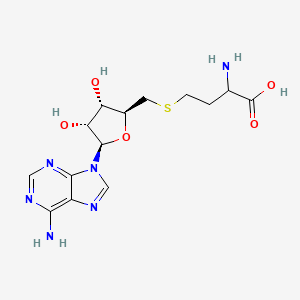
1,3,5-Tris(trimethylsilyl)benzene
Overview
Description
1,3,5-Tris(trimethylsilyl)benzene: is an organosilicon compound characterized by a benzene ring substituted with three trimethylsilyl groups at the 1, 3, and 5 positions. This compound is notable for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Mode of Action
It’s known that trimethylsilyl groups in organic compounds often serve as protective groups in organic synthesis, which can be removed under specific conditions .
Action Environment
Like many other organic compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other reactive substances .
Biochemical Analysis
Biochemical Properties
1,3,5-Tris(trimethylsilyl)benzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The trimethylsilyl groups in this compound are known for their chemical inertness and large molecular volume, which can influence the compound’s interactions with biomolecules. For instance, the trimethylsilyl groups can act as protecting groups for hydroxyl, amino, and carboxyl groups in biomolecules, thereby preventing unwanted side reactions during biochemical processes . Additionally, this compound can interact with enzymes that catalyze silylation reactions, facilitating the modification of biomolecules for analytical purposes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are multifaceted. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of trimethylsilyl groups in this compound can alter the hydrophobicity of cellular membranes, impacting membrane fluidity and permeability . This, in turn, can affect the transport of ions and molecules across the cell membrane, influencing cellular signaling pathways and metabolic processes . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the trimethylsilyl groups to specific functional groups in biomolecules, such as hydroxyl, amino, and carboxyl groups . This binding can result in the formation of stable silyl ethers, amines, and esters, which can protect these functional groups from further chemical reactions . Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity . This compound can also influence gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The stability of this compound is influenced by its chemical structure, with the trimethylsilyl groups providing protection against hydrolysis and oxidation . Over extended periods, the compound may undergo degradation, leading to the formation of by-products that can affect its biochemical activity . Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function and overall health . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on cellular and physiological processes becomes more pronounced beyond a certain dosage . These findings highlight the importance of careful dosage optimization in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The trimethylsilyl groups can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can be further processed by cellular metabolic machinery . These metabolic pathways can influence the compound’s bioavailability, distribution, and overall biochemical activity . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins . The hydrophobic nature of the trimethylsilyl groups facilitates the compound’s incorporation into cellular membranes, affecting its localization and accumulation within specific cellular compartments . Transporters such as ABC transporters and solute carrier proteins can mediate the uptake and efflux of this compound, influencing its distribution within tissues . These interactions play a crucial role in determining the compound’s bioavailability and overall biochemical activity .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components . The trimethylsilyl groups can act as targeting signals, directing the compound to specific cellular compartments such as the endoplasmic reticulum, mitochondria, and nucleus . Post-translational modifications, such as phosphorylation and ubiquitination, can further influence the compound’s localization and activity within cells . These factors collectively determine the functional role of this compound in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,3,5-Tris(trimethylsilyl)benzene can be synthesized through several methods, with one common approach involving the reaction of 1,3,5-tribromobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds as follows:
C6H3(Br)3+3(CH3
Properties
IUPAC Name |
[3,5-bis(trimethylsilyl)phenyl]-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30Si3/c1-16(2,3)13-10-14(17(4,5)6)12-15(11-13)18(7,8)9/h10-12H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVFOQHWIKQDKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)[Si](C)(C)C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



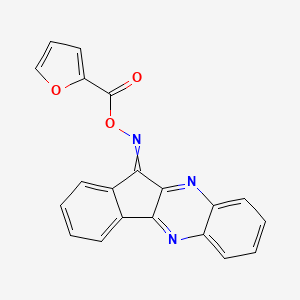
![2-[2-[4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol](/img/structure/B1633042.png)
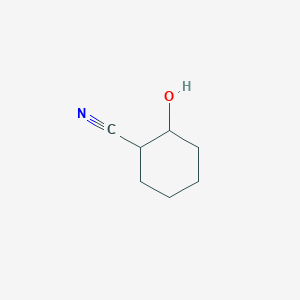
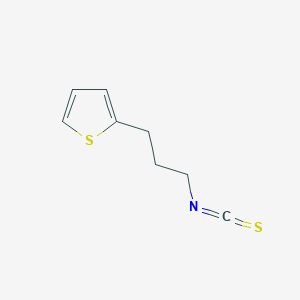
![17-Acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1633054.png)
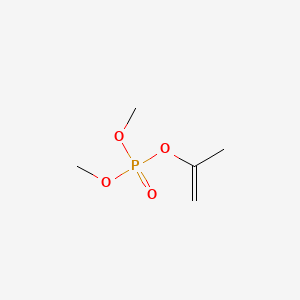
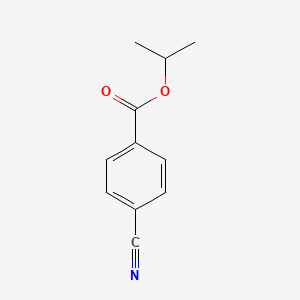


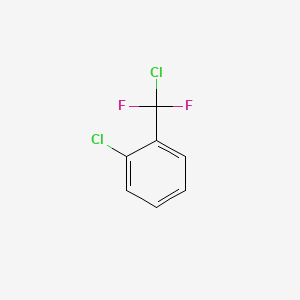
![Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1633066.png)
